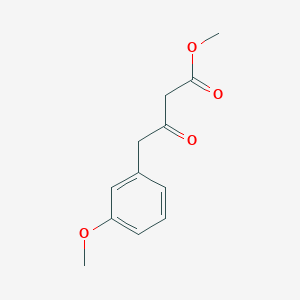

Methyl 4-(3-methoxyphenyl)-3-oxobutanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as the Suzuki–Miyaura coupling . Protodeboronation of pinacol boronic esters has been reported, which could potentially be relevant depending on the specific synthesis route . A new hybrid compound of chalcone-salicylate has been synthesized using a linker mode approach under reflux condition .Molecular Structure Analysis

The structure of similar compounds has been established by spectroscopic analysis including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR . The molecular structure of a compound can be determined by these techniques, which provide information about the types of atoms in the compound and their arrangement.Chemical Reactions Analysis

The chemical reactions involving similar compounds often include transformations such as oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations . The specific reactions that “Methyl 4-(3-methoxyphenyl)-3-oxobutanoate” undergoes would depend on the conditions and reagents present.Applications De Recherche Scientifique

- The synthesis of 2-Hydroxy-3-methyl-2-hexen-4-olid, a compound used in food flavoring, demonstrates the utility of methyl 4-(3-methoxyphenyl)-3-oxobutanoate as a starting material. This process involves isomerization and self-condensation steps, leading to the formation of valuable compounds for flavoring applications (H. Stach et al., 1987).

Biochemical and Pharmacological Studies This compound also plays a crucial role in biochemical studies, including investigations into apoptosis mechanisms and antioxidant properties. Such research contributes to understanding cellular processes and developing therapeutic agents.

- In a study investigating apoptosis in BAF3 lymphoid cells, 4-Methylthio-2-oxobutanoic acid, a compound related to methyl 4-(3-methoxyphenyl)-3-oxobutanoate, was found to induce apoptosis, highlighting its potential in studying cell death mechanisms (G. Quash et al., 1995).

Antioxidant Activity The antioxidant activity of derivatives has been explored, suggesting applications in mitigating oxidative stress and potential therapeutic uses.

- An investigation into the antioxidant properties of 4-hydroxycoumarin derivatives, including a newly synthesized compound, revealed significant activity in vitro. This research underscores the importance of methyl 4-(3-methoxyphenyl)-3-oxobutanoate derivatives in developing antioxidant agents (S. Stanchev et al., 2009).

Growth-Regulating Activity The compound and its derivatives have been tested for growth-regulating activities in plants, offering insights into their agricultural applications.

- The growth-regulating activity of three 4-hydroxycoumarin derivatives on soybean plants was examined, demonstrating the potential of methyl 4-(3-methoxyphenyl)-3-oxobutanoate derivatives in influencing plant growth and development (S. Stanchev et al., 2010).

Orientations Futures

Propriétés

IUPAC Name |

methyl 4-(3-methoxyphenyl)-3-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-15-11-5-3-4-9(7-11)6-10(13)8-12(14)16-2/h3-5,7H,6,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCNVPULFJSAQLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(=O)CC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(3-methoxyphenyl)-3-oxobutanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.